molecular formula C8H10N2O2 B1532223 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 1235440-64-8

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No. B1532223
M. Wt: 166.18 g/mol
InChI Key: YPBZAIDTVYRGIL-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid is a chemical compound with the CAS Number: 1235440-64-8 . It has a molecular weight of 166.18 . The IUPAC name for this compound is 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid . It is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid is 1S/C8H10N2O2/c11-8(12)6-2-1-4-10-5-3-9-7(6)10/h3,5-6H,1-2,4H2,(H,11,12) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthetic Chemistry and Functionalization

Researchers have explored the functionalization reactions of related structures, demonstrating the versatility of imidazo[1,2-a]pyridine derivatives in organic synthesis. For instance, experimental and theoretical studies have been conducted on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, leading to the formation of imidazo[4,5-b]pyridine derivatives. This showcases the potential of these compounds in synthetic organic chemistry (Yıldırım et al., 2005).

N-Heterocyclic Carbenes

The imidazo[1,5-a]pyridine skeleton has been identified as a versatile platform for generating new types of stable N-heterocyclic carbenes. These findings open up possibilities for their application in catalysis and as ligands in organometallic chemistry (Alcarazo et al., 2005).

Material Science

In material science, the synthesis of polycyclic imidazo[1,2-a]pyridine analogs has been explored, with a focus on their optical properties. This research provides insights into the application of these compounds in optoelectronic devices and photonic materials, highlighting their potential in absorbing UV radiation and exhibiting fluorescence (Kielesiński et al., 2015).

Medicinal Chemistry

Imidazo[1,2-a]pyridine scaffolds have been extensively explored for their therapeutic potential across a wide range of diseases. They have been identified as "drug prejudice" scaffolds due to their broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. The versatility and functional group diversity of these compounds make them attractive candidates for the development of new therapeutic agents (Deep et al., 2016).

Analytical Chemistry

In the field of analytical chemistry, imidazo[1,5-a]pyridine-based compounds have been developed as fluorescent probes for monitoring cellular health and biochemical pathways. These probes have been tested for their intercalation in lipid bilayers, showing potential for use in studying membrane dynamics, hydration, and fluidity (Renno et al., 2022).

Safety And Hazards

The safety information for 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)6-2-1-4-10-5-3-9-7(6)10/h3,5-6H,1-2,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBZAIDTVYRGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC=CN2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid

CAS RN

1235440-64-8
Record name 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid
Reactant of Route 2
5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid
Reactant of Route 3
5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid
Reactant of Route 4
5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid
Reactant of Route 5
5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid
Reactant of Route 6
5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid

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